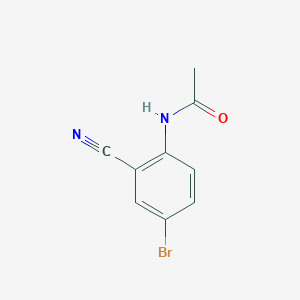
N-(4-Bromo-2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of bulk manufacturing processes and sourcing of raw materials from reliable suppliers .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups in the compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
N-(4-Bromo-2-cyanophenyl)acetamide is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, influencing molecular interactions and biological pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-Bromo-2-cyanophenyl)acetamide include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-(4-bromo-2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKVVIWCXVGLLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2355795.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
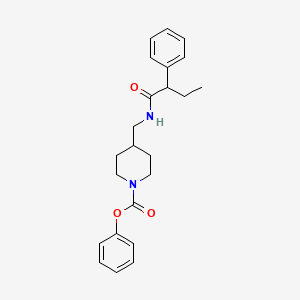

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
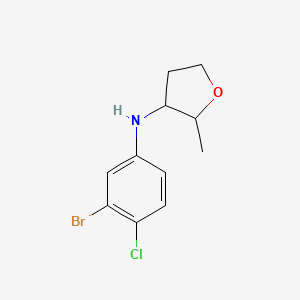
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2355812.png)
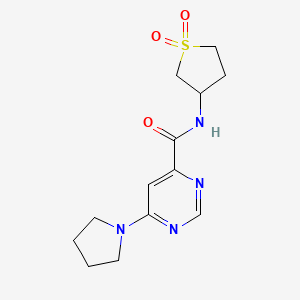
![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
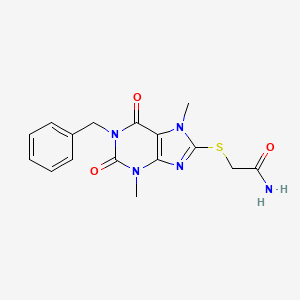
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
